2-amino-1,3-benzoxazole-4-carboxylic acid
Overview
Description
2-Amino-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that features a benzoxazole core with an amino group at the 2-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to various biological activities . For instance, some benzoxazole derivatives have shown anticancer activity, with one compound found to be particularly active against MCF-7 and A-549 cell lines .
Biochemical Pathways
Benzoxazole derivatives are synthesized via different pathways . For instance, a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
Pharmacokinetics
The compound’s molecular weight is 17815 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzoxazole derivatives have been reported to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts , suggesting that the environment could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . They elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation .
Cellular Effects
Benzoxazole derivatives have been reported to display antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1,3-benzoxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form the benzoxazole ring . Another approach involves the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of magnetic solid acid nanocatalysts has been reported to provide efficient synthesis with yields ranging from 79% to 89% . These catalysts can be easily separated and reused, making the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted benzoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrobenzoxazole, benzoxazole alcohols, and various substituted benzoxazole derivatives .
Scientific Research Applications
2-Amino-1,3-benzoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminobenzoxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
4-Carboxybenzoxazole: Lacks the amino group, limiting its biological activity.
2-Amino-1,3-benzothiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Uniqueness: 2-Amino-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and biological activities. Its structural versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
2-Amino-1,3-benzoxazole-4-carboxylic acid is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is and it features a benzoxazole ring with an amino group and a carboxylic acid functional group. This structural configuration contributes to its ability to interact with various biological targets.
1. Antimicrobial Activity
Benzoxazole derivatives are known for their significant antimicrobial properties. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 15 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For example, this compound has shown moderate to significant cytotoxicity against:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
HT-29 (Colon Cancer) | 30 |
The mechanism of action is believed to involve the inhibition of DNA topoisomerases and induction of apoptosis in cancer cells .
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
In a recent study, various derivatives of benzoxazole were screened for their antimicrobial efficacy. The study highlighted that modifications at the carboxylic acid position significantly enhanced the antimicrobial activity against resistant strains of bacteria .
Case Study 2: Cytotoxicity in Cancer Research
Another investigation assessed the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions on the benzoxazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : Different substituents on the benzoxazole ring can alter its interaction with biological targets.
- Functional Groups : The presence of amino and carboxylic acid groups plays a crucial role in enhancing solubility and bioavailability.
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINPTBCPNUNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784377-67-8 | |
Record name | 2-amino-1,3-benzoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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